

Molecular weight and formula of 2-(3-Bromophenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Bromophenoxy)methyl)oxirane

Cat. No.: B2632152

[Get Quote](#)

An In-depth Technical Guide to 2-(3-Bromophenoxy)methyl)oxirane

This technical guide provides a comprehensive overview of **2-(3-Bromophenoxy)methyl)oxirane**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust experimental protocol for its synthesis, and its characteristic reactivity, supported by clear data presentation and visualizations.

Core Compound Data

Herein are the fundamental physicochemical properties of **2-(3-Bromophenoxy)methyl)oxirane**.

Property	Value
Molecular Formula	C ₉ H ₉ BrO ₂
Molecular Weight	229.07 g/mol
IUPAC Name	2-((3-bromophenoxy)methyl)oxirane
CAS Number	24553-01-3

Synthesis of 2-(3-Bromophenoxy)methyl)oxirane

The synthesis of **2-(3-Bromophenoxy)methyl)oxirane** is typically achieved through a nucleophilic substitution reaction between 3-bromophenol and an epoxide precursor, such as epibromohydrin, under basic conditions. This Williamson ether synthesis is a common and effective method for preparing such aryl glycidyl ethers.

Experimental Protocol

Materials:

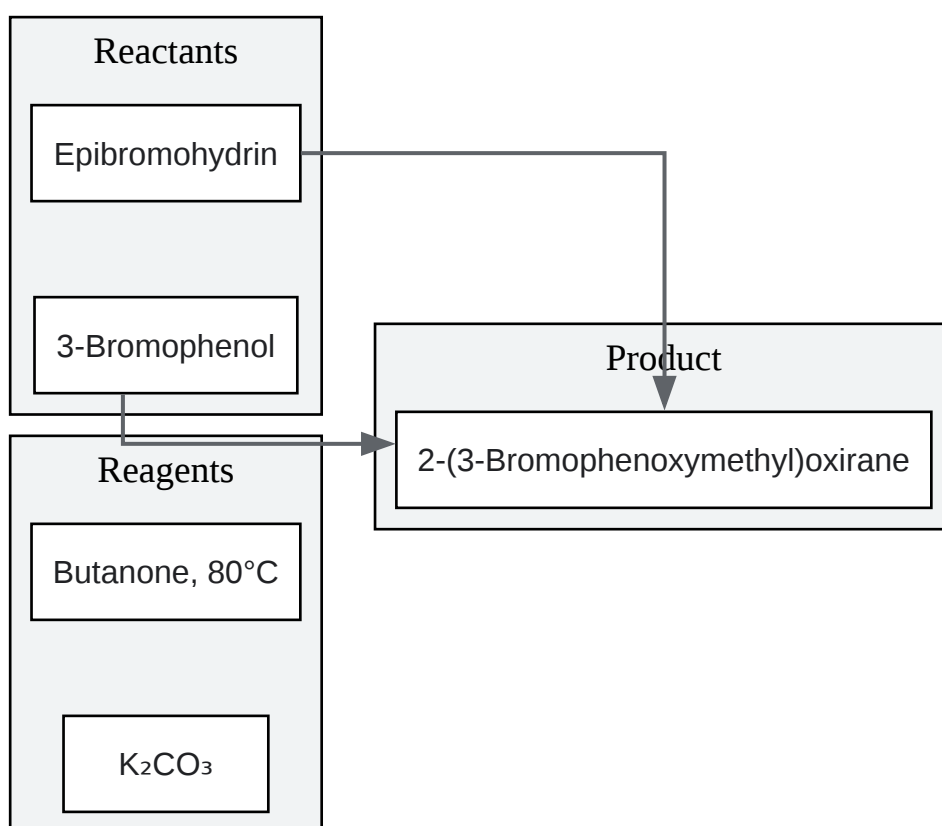
- 3-Bromophenol
- Epibromohydrin
- Potassium carbonate (K_2CO_3), anhydrous
- Butanone (Methyl Ethyl Ketone - MEK)
- Acetone
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenol (1.0 equivalent) in butanone (5 mL per mmol of phenol).
- To this solution, add anhydrous potassium carbonate (3.0 equivalents) and epibromohydrin (2.5 equivalents).
- Heat the reaction mixture to 80°C and maintain this temperature for 24 hours with vigorous stirring.

- After 24 hours, cool the mixture to room temperature and filter off the potassium carbonate.
- Wash the filter cake extensively with acetone to recover any residual product.
- Combine the filtrates and concentrate them under reduced pressure to remove the solvents.
- The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(3-Bromophenoxymethyl)oxirane**.

General Reaction Scheme:



[Click to download full resolution via product page](#)

A diagram illustrating the synthesis of **2-(3-Bromophenoxymethyl)oxirane**.

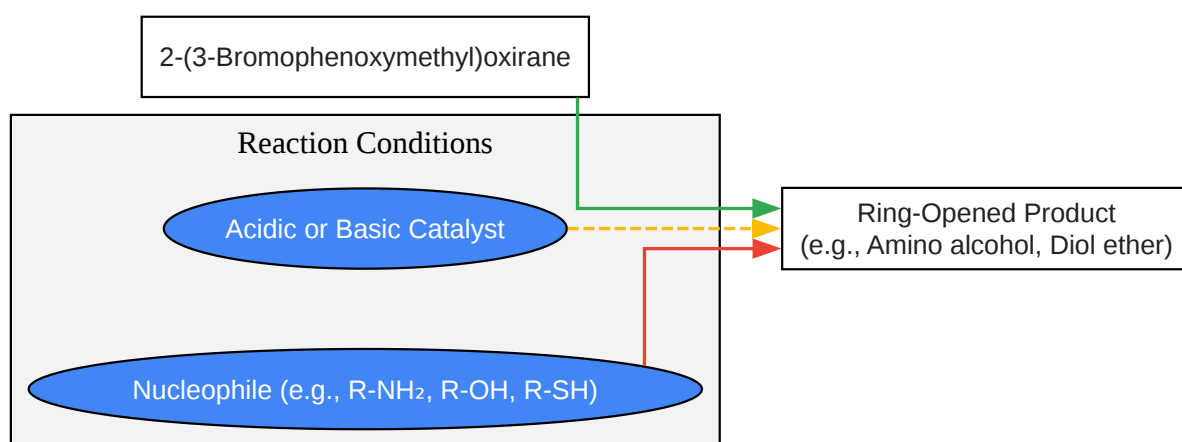
Chemical Reactivity

The chemical reactivity of **2-(3-Bromophenoxymethyl)oxirane** is dominated by the presence of the strained oxirane (epoxide) ring and the bromo-substituted aromatic ring.

Nucleophilic Ring-Opening of the Epoxide

The epoxide ring is susceptible to ring-opening by a variety of nucleophiles under both acidic and basic conditions. This reaction is fundamental to the utility of this compound as a building block in organic synthesis.

- Under Basic or Nucleophilic Conditions: The nucleophile attacks the less substituted carbon of the epoxide ring.
- Under Acidic Conditions: The epoxide oxygen is first protonated, followed by nucleophilic attack at the more substituted carbon.



[Click to download full resolution via product page](#)

General scheme for the nucleophilic ring-opening of **2-(3-Bromophenoxymethyl)oxirane**.

Nucleophilic Aromatic Substitution

While less reactive than the epoxide ring, the bromine atom on the phenyl ring can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles and under specific reaction conditions (e.g., high temperature, presence of a catalyst). This allows for further functionalization of the aromatic core.

Biological Activity and Drug Development Potential

To date, the specific biological activities of **2-(3-Bromophenoxy)methyl)oxirane** have not been extensively reported in publicly available literature. However, the oxirane moiety is a known pharmacophore and a reactive functional group that can covalently interact with biological nucleophiles, such as amino acid residues in proteins. This reactivity makes compounds containing an epoxide ring of interest in drug discovery, often as covalent inhibitors.

The broader class of aryl glycidyl ethers has been investigated for various therapeutic applications. The potential for **2-(3-Bromophenoxy)methyl)oxirane** in drug development would likely involve its use as a scaffold or an intermediate in the synthesis of more complex molecules with desired pharmacological profiles. Further research is required to elucidate any intrinsic biological activity of this compound.

Conclusion

2-(3-Bromophenoxy)methyl)oxirane is a valuable chemical intermediate with well-defined chemical properties and reactivity. Its synthesis is straightforward, and the presence of both an epoxide ring and a bromo-functionalized aromatic ring provides multiple avenues for further chemical modification. While its specific biological profile is yet to be thoroughly investigated, its structural motifs suggest potential for its application in the synthesis of novel therapeutic agents. This guide provides a solid foundation of its chemical characteristics for researchers and professionals in the field of drug discovery and development.

- To cite this document: BenchChem. [Molecular weight and formula of 2-(3-Bromophenoxy)methyl)oxirane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2632152#molecular-weight-and-formula-of-2-3-bromophenoxy-methyl-oxirane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com